3-bromo-4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzenesulfonamide
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Overview
Description
3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a methoxy group, and a pyridylsulfanyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst . The resulting intermediate is then reacted with a suitable sulfonamide derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzoic acid, while substitution of the bromine atom with an amine can produce a corresponding amine derivative.
Scientific Research Applications
3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylsulfanyl group can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The bromine and methoxy groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the sulfonamide and pyridylsulfanyl groups.
4-Methoxy-N-(2-pyridylsulfanyl)benzenesulfonamide: Similar structure but without the bromine atom.
Uniqueness
3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the bromine atom, methoxy group, and pyridylsulfanyl group allows for diverse interactions and modifications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H15BrN2O3S2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-20-13-6-5-11(10-12(13)15)22(18,19)17-8-9-21-14-4-2-3-7-16-14/h2-7,10,17H,8-9H2,1H3 |
InChI Key |
NRJGXELIVVWUQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2)Br |
Origin of Product |
United States |
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